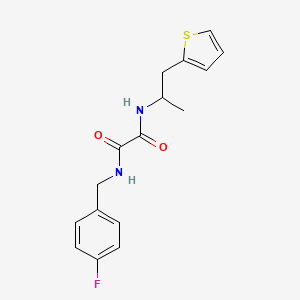

N1-(4-fluorobenzyl)-N2-(1-(thiophen-2-yl)propan-2-yl)oxalamide

Description

Properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-N'-(1-thiophen-2-ylpropan-2-yl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FN2O2S/c1-11(9-14-3-2-8-22-14)19-16(21)15(20)18-10-12-4-6-13(17)7-5-12/h2-8,11H,9-10H2,1H3,(H,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPVNNWJBPCOSJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CS1)NC(=O)C(=O)NCC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-fluorobenzyl)-N2-(1-(thiophen-2-yl)propan-2-yl)oxalamide typically involves the reaction of 4-fluorobenzylamine with 1-(thiophen-2-yl)propan-2-amine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:

Step 1: Preparation of the intermediate by reacting 4-fluorobenzylamine with oxalyl chloride.

Step 2: Coupling of the intermediate with 1-(thiophen-2-yl)propan-2-amine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

N1-(4-fluorobenzyl)-N2-(1-(thiophen-2-yl)propan-2-yl)oxalamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the oxalamide group.

Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like sodium methoxide can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amine derivatives.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

N1-(4-fluorobenzyl)-N2-(1-(thiophen-2-yl)propan-2-yl)oxalamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of N1-(4-fluorobenzyl)-N2-(1-(thiophen-2-yl)propan-2-yl)oxalamide involves its interaction with specific molecular targets. The fluorobenzyl group and thiophene ring can interact with various enzymes and receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application being investigated.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Derivatives

The compound’s structural and functional similarities to other oxalamides are analyzed below, focusing on substituent effects, biological activity, and physicochemical properties.

Substituent Analysis

Key Observations :

- Electron-Withdrawing Groups : The 4-fluorobenzyl group in the target compound may confer similar metabolic stability to 4-chlorophenyl analogs (e.g., compound 13–15) but with reduced steric bulk compared to methoxybenzyl groups in S336 .

- Heterocyclic Influence : The thiophene moiety in the target compound could mimic the aromatic interactions of thiazole (compound 13) or pyridine (S336), though sulfur’s polarizability may alter binding kinetics .

Physicochemical Properties

- Solubility : Fluorinated benzyl groups typically reduce aqueous solubility compared to hydroxylated analogs (e.g., compound 117) but improve membrane permeability .

- Synthetic Complexity : The thiophene-propan-2-yl group may introduce stereochemical challenges akin to pyrrolidinyl-thiazole derivatives (compound 14–15), necessitating chiral resolution .

Biological Activity

N1-(4-fluorobenzyl)-N2-(1-(thiophen-2-yl)propan-2-yl)oxalamide is a complex organic compound with potential biological activity. Its structure features a combination of functional groups that may confer unique pharmacological properties. This article will explore its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C16H17FN2O2S

- Molecular Weight : 320.4 g/mol

- CAS Number : 1209569-22-1

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its potential therapeutic applications.

The compound's mechanism of action is hypothesized to involve:

- Receptor Binding : Interactions with specific biological receptors, potentially modulating signaling pathways.

- Enzyme Inhibition : Inhibition of key enzymes involved in disease processes.

- Neuroactive Properties : Possible effects on neurotransmitter systems, indicating potential use in neuropharmacology.

Pharmacological Studies

Recent pharmacological studies have highlighted several key findings regarding the biological activity of this compound:

- Anticancer Activity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in animal models, indicating its potential use in treating inflammatory diseases.

Case Studies

Several case studies have documented the effects of this compound:

-

Study on Cancer Cell Lines :

- Researchers evaluated the compound's effect on apoptosis in A549 cells. Results indicated significant induction of apoptosis through activation of caspase pathways.

-

Inflammation Model :

- In a murine model of induced inflammation, treatment with the compound resulted in a marked decrease in pro-inflammatory cytokines, suggesting its utility in inflammatory disorders.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.